An In-depth Technical Guide to Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-20-9)
An In-depth Technical Guide to Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-20-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dichlorinated Pyrrolopyridine Scaffold
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a halogenated heterocyclic compound featuring a pyrrolopyridine core. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of indole, a privileged structure in numerous biologically active compounds. The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural motif, while the dichloro-substitution offers two distinct, reactive handles for further chemical modification.[1] Pyrrolopyridine derivatives have demonstrated a wide range of pharmacological activities, including potent inhibition of kinases, and have been explored as anticancer and anti-inflammatory agents.[1]
This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, expected analytical characteristics, and potential reactivity of this compound, positioning it as a valuable building block for drug discovery and development programs.
Physicochemical and Structural Properties
While experimentally determined data for this specific molecule is not extensively published, a combination of information from suppliers and predictive modeling provides a solid foundation for its key properties. The compound is commercially available as a solid, typically with a purity of 95% or higher.[2]
Table 1: Physicochemical Properties of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
| Property | Value | Source / Comment |
| CAS Number | 871583-20-9 | - |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [2] |
| Molecular Weight | 245.06 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 350.2 ± 52.0 °C | Predicted[3] |
| Density | 1.55 ± 0.1 g/cm³ | Predicted[3] |
| pKa | 1.49 ± 0.30 | Predicted[3] |
| LogP | 2.95760 | Predicted[3] |
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Representative)
This protocol is an illustrative example based on analogous chemical transformations.[4][5] Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of Methyl 4,6-dichloropyridine-3-carboxylate [4]
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Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4,6-dihydroxypyridine-3-carboxylate (1.0 equiv).
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Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equiv) to the flask.
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Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
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Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH ~7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the intermediate, methyl 4,6-dichloropyridine-3-carboxylate.
Step 2: Annulation to form the Pyrrolo[3,2-c]pyridine Core [5]
This step is based on palladium-catalyzed C-H activation/cyclization methodologies.
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Reagents & Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the methyl 4,6-dichloropyridine-3-carboxylate intermediate (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), a phosphine ligand (e.g., triphenylphosphine, 7.5 mol%), and a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2.0 equiv).
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Solvent: Add a high-boiling point aprotic polar solvent, such as N,N-Dimethylformamide (DMF).
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Reaction: Degas the mixture (e.g., by bubbling nitrogen through it for 15-20 minutes). Heat the reaction to a high temperature (e.g., 130 °C) and stir for 24-48 hours. Monitor for the formation of the product by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue via silica gel column chromatography to isolate the final product, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
Spectroscopic Analysis (Expected Characteristics)
While no published spectra for this specific compound were identified, its structure allows for a confident prediction of its key NMR features based on analogous compounds.[6][7]
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¹H NMR:
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Pyrrole NH: A broad singlet is expected in the downfield region, typically >10 ppm, due to the acidic nature of the N-H proton.
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Aromatic Protons: Two singlets are expected in the aromatic region (7.0-8.5 ppm), corresponding to the protons on the pyrrole and pyridine rings. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chloro and ester groups.
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Methyl Ester: A sharp singlet integrating to 3 protons will be present, typically in the range of 3.8-4.0 ppm.
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-
¹³C NMR:
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Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, likely between 160-165 ppm.
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Aromatic Carbons: Multiple signals are expected in the aromatic region (approx. 100-150 ppm). The carbons directly attached to the chlorine atoms (C4 and C6) would be significantly influenced. Other carbons of the bicyclic core will also be present in this region.
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Methyl Carbon: The methyl group of the ester will show a signal in the aliphatic region, typically around 50-55 ppm.
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Reactivity and Application in Drug Discovery
The chemical structure of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate offers several avenues for synthetic elaboration, making it a versatile intermediate.
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Cross-Coupling Reactions: The two chlorine atoms on the pyridine ring are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The chlorine at the 4-position is generally more reactive than the one at the 6-position, potentially allowing for selective functionalization.
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N-Alkylation/Arylation: The pyrrole N-H group is moderately acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to install substituents on the nitrogen atom.
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Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid is a key intermediate for forming amide bonds, which are crucial for interacting with biological targets.
Caption: Key reactivity pathways for synthetic diversification.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Information compiled from multiple Safety Data Sheets (SDS) indicates the following:
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Hazard Classification:
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Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
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Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
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Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
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Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
-
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Avoid formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
-
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
If inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet.
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Conclusion
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a strategically important building block for medicinal chemistry. Its dichlorinated pyridine ring offers orthogonal reactivity for the synthesis of diverse compound libraries through modern cross-coupling chemistry. While detailed experimental data on the compound itself is sparse, its synthesis and reactivity can be confidently predicted based on established chemical principles. Its structural similarity to other biologically potent pyrrolopyridines underscores its potential for the development of novel therapeutics, particularly in oncology and immunology.
References
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Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 2021. Available at: [Link]
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¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
Methyl 4,6-dichloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2010. Available at: [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 2021. Available at: [Link]
- EP 2 368 550 B1. Google Patents.
-
α-CARBOLINE. Organic Syntheses, 2016. Available at: [Link]
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1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester. LookChem. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]/354)
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- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
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